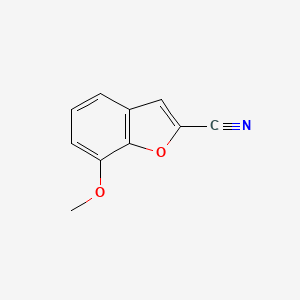

7-Methoxybenzofuran-2-carbonitrile

Description

Significance of the Benzofuran (B130515) Heterocyclic System in Chemical and Life Sciences

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent structural unit in a vast number of natural products and synthetic compounds. numberanalytics.comacs.org This scaffold's importance is underscored by its presence in numerous compounds with a wide array of biological activities. numberanalytics.comuq.edu.aubohrium.com Since its first reported synthesis in the early 20th century, the benzofuran ring has been a subject of extensive study. numberanalytics.com

The benzofuran nucleus is a key component in many medicinally significant molecules, with derivatives exhibiting properties such as: bohrium.comnih.gov

Antimicrobial and antifungal activity nih.gov

Anticancer properties nih.gov

Anti-inflammatory effects nih.gov

Antiviral activity bohrium.com

Antioxidant capabilities bohrium.com

This wide range of pharmacological activities has established the benzofuran system as a "privileged scaffold" in drug discovery and medicinal chemistry. uq.edu.aunih.gov It is a versatile building block for creating complex molecules with potential therapeutic applications in pharmaceuticals and materials science. numberanalytics.com

Overview of Methoxybenzofuran Derivatives in Contemporary Research

The strategic placement of substituents on the benzofuran core can significantly influence its biological profile. nih.gov The methoxy (B1213986) group (-OCH3) is a common substituent in many biologically active benzofuran derivatives. The presence and position of the methoxy group can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets.

Contemporary research has explored a variety of methoxybenzofuran derivatives for their therapeutic potential. For instance, certain methoxy-substituted benzofurans have been investigated as potential anticancer agents. nih.gov The synthesis of various methoxybenzofuran derivatives, such as (7-Methoxy-1-benzofuran-2-yl)methanol and 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde, highlights the ongoing interest in this class of compounds as intermediates for more complex, biologically active molecules. chemicalbook.comjocpr.com The modification of the benzofuran scaffold with methoxy groups is a key strategy in the development of novel compounds with tailored pharmacological activities. nih.gov

Specific Research Focus on 7-Methoxybenzofuran-2-carbonitrile: Rationale and Scope

The specific research interest in this compound stems from its potential as a versatile synthetic intermediate in the preparation of more elaborate benzofuran-based compounds. The molecule combines the foundational benzofuran scaffold with two key functional groups: a methoxy group at the 7-position and a nitrile (carbonitrile) group at the 2-position.

The rationale for focusing on this compound is rooted in the synthetic utility of the nitrile group. The carbonitrile moiety is a valuable functional group in organic synthesis as it can be readily converted into other functionalities, including:

Carboxylic acids

Amines

Amides

Tetrazoles

This chemical reactivity allows for the elaboration of the benzofuran core, enabling the synthesis of a diverse library of derivatives for biological screening. While direct studies on the biological activity of this compound itself are not extensively documented in the provided research, its structural motifs are present in compounds of interest. For example, the synthesis of related structures like 7-Methoxy-2-methyl-1-benzofuran-4-carbonitrile underscores the value of the cyano- and methoxy-substituted benzofuran framework in medicinal chemistry. nih.gov The scope of research involving this compound is therefore primarily centered on its application as a building block for novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c1-12-9-4-2-3-7-5-8(6-11)13-10(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBYXKAZUXVYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20305423 | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35351-49-6 | |

| Record name | 35351-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methoxybenzo(b)furan-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20305423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 7 Methoxybenzofuran 2 Carbonitrile and Its Precursors/derivatives

Strategies for the Construction of the 7-Methoxybenzofuran (B1297906) Core

The formation of the 7-methoxybenzofuran skeleton is the foundational stage in the synthesis of the target molecule. This is often achieved through cyclization reactions starting from appropriately substituted phenolic precursors.

Condensation Reactions for Benzofuran (B130515) Ring Formation (e.g., from Ortho-vanillin)

A prevalent strategy for constructing the benzofuran ring system involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an activated methylene (B1212753) group, followed by cyclization. Ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is a common and logical starting material for building the 7-methoxybenzofuran core.

One established method is the reaction of salicylaldehydes with haloacetates, which proceeds through the formation of a phenoxyacetic acid intermediate that subsequently cyclizes. researchgate.net The general pathway involves the initial O-alkylation of the phenolic hydroxyl group of ortho-vanillin with an α-haloacetate (e.g., ethyl bromoacetate), followed by a base-catalyzed intramolecular condensation/cyclization to yield the benzofuran-2-carboxylate ester.

Another approach utilizes the reaction of vanillin (B372448) with propargyl bromide to form a propargyl ether. jocpr.com This ether can then undergo a cesium fluoride-mediated Claisen rearrangement, which constructs the 2-methylbenzofuran (B1664563) ring. jocpr.com While this example leads to a 2-methyl substituted benzofuran, the underlying strategy of using a substituted vanillin to build the fused ring system is a key concept.

The following table summarizes a representative condensation approach.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Salicylaldehyde derivatives | Haloacetates | Basic catalyst (e.g., K₂CO₃, NaOEt) | Benzofuran-2-carboxylic acid esters | researchgate.net |

| Vanillin | Propargyl bromide | K₂CO₃, then CsF | 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | jocpr.com |

Intramolecular Cyclization Approaches

Intramolecular cyclization offers a powerful method for forming the benzofuran ring. These reactions often involve creating a linear precursor that already contains all the necessary atoms for the bicyclic system, which then cyclizes under specific conditions.

A notable example is the intramolecular Wittig reaction. researchgate.net This can be conceptualized starting from a precursor like vanillin, which is converted into a phosphonium (B103445) salt. researchgate.net The synthesis of 2-aryl-5-formyl-7-methoxybenzofuran has been achieved through such a pathway, demonstrating the utility of intramolecular cyclizations for forming the 7-methoxybenzofuran system. researchgate.net

Another powerful technique is the palladium-catalyzed coupling of o-halophenols with terminal alkynes, followed by cyclization. For instance, the coupling of cuprous aryl acetylenes with o-halophenols in refluxing pyridine (B92270) is a classic approach to 2-arylbenzofurans. jocpr.com More advanced protocols use palladium catalysts, such as (PPh₃)₂PdCl₂, with a copper(I) co-catalyst to achieve the same transformation efficiently. jocpr.com

Furthermore, ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of low-valent titanium to produce benzofurans in good yields. jocpr.com

| Precursor Type | Reaction Type | Catalyst/Reagent | Product Type | Reference |

| o-Allyloxyphenols | Claisen Rearrangement/Cyclization | Heat or catalyst | Dihydrobenzofurans/Benzofurans | rsc.org |

| o-Halophenols and Alkynes | Sonogashira Coupling/Cyclization | Pd catalyst, Cu(I) co-catalyst | 2-Substituted Benzofurans | jocpr.com |

| o-Alkynylphenols | Carbonylative Cyclization | Palladium catalyst | Benzofuran-2-carboxylic acid esters | researchgate.net |

| Substituted Phosphonium Salts | Intramolecular Wittig Reaction | Base | Benzofurans | researchgate.net |

Functional Group Interconversions Leading to Carbonitrile Moiety

Once the 7-methoxybenzofuran core is established, the next critical phase is the introduction of the carbonitrile group at the C2 position. This is rarely achieved by direct construction and almost always involves the transformation of another functional group.

Introduction of the Carbonitrile Group

Direct introduction of a nitrile group onto the pre-formed benzofuran ring can be challenging. However, standard transformations from other functional groups are applicable. For example, if a 7-methoxybenzofuran-2-amine could be synthesized, it could potentially be converted to the nitrile via a Sandmeyer reaction, which involves diazotization followed by treatment with a cyanide salt (e.g., CuCN). Another classical method is the Rosenmund–von Braun reaction, where an aryl halide is displaced by a cyanide salt, typically copper(I) cyanide, at high temperatures. The synthesis of 4,5-dimethoxyphthalonitrile (B1589226) from an iodinated vanillin derivative showcases a multi-step pathway where nitrile groups are introduced onto an aromatic ring derived from vanillin. nih.gov

Derivatization from Carboxylic Acid Precursors (e.g., 7-Methoxybenzofuran-2-carboxylic Acid)

The most common and reliable route to 7-methoxybenzofuran-2-carbonitrile proceeds via its corresponding carboxylic acid, 7-methoxybenzofuran-2-carboxylic acid. This precursor is readily synthesized, as described in section 2.1.1, often by the cyclization of ortho-vanillin with an α-haloacetate followed by hydrolysis of the resulting ester. researchgate.net

The conversion of the carboxylic acid to the nitrile is a standard organic transformation that typically proceeds via a two-step sequence involving an amide intermediate. nih.govphiladelphia.edu.jo

Amide Formation : The carboxylic acid is first converted to a primary amide (7-methoxybenzofuran-2-carboxamide). This can be achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. nih.gov

Dehydration of the Amide : The resulting primary amide is then dehydrated to yield the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent.

More direct, one-pot methods for converting carboxylic acids to nitriles have also been developed, using reagents like diphosphorus (B173284) tetraiodide in combination with ammonium (B1175870) carbonate or employing iron-catalyzed deoxynitrogenation strategies. researchgate.net

Step 1: Ester Hydrolysis

Reactant : 7-Methoxybenzofuran-2-carboxylate ester

Reagents : NaOH or LiOH, followed by H⁺ workup

Product : 7-Methoxybenzofuran-2-carboxylic acid

Step 2: Amide Formation

Reactant : 7-Methoxybenzofuran-2-carboxylic acid

Reagents : 1. SOCl₂ or oxalyl chloride 2. NH₃ or NH₄OH

Product : 7-Methoxybenzofuran-2-carboxamide

Step 3: Amide Dehydration

Reactant : 7-Methoxybenzofuran-2-carboxamide

Reagents : P₂O₅, POCl₃, or TFAA

Product : this compound

Nitriles can also be hydrolyzed back to carboxylic acids under either acidic or alkaline conditions, representing the reverse of this synthetic route. libretexts.org

Advanced Synthetic Protocols and Catalysis

Modern synthetic chemistry emphasizes efficiency, selectivity, and milder reaction conditions, often through the use of advanced catalytic systems. The synthesis of benzofurans has benefited significantly from these developments.

Palladium-catalyzed reactions are central to many advanced protocols for constructing the benzofuran core. jocpr.com For example, palladium-catalyzed carbonylative cyclization of o-alkynylphenols provides a direct route to benzofuran-2-carboxylic acid esters, which are key precursors to the target nitrile. researchgate.net

More recently, cascade or tandem reactions have been developed to construct complex molecular architectures efficiently. An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives using specific catalysts under mild conditions. semanticscholar.org While not directly yielding the 7-methoxy derivative, these advanced strategies highlight the potential for developing more streamlined syntheses. For instance, a Lewis acid-mediated ring-opening of cyclopropanes followed by a 7-endo-tet cyclization has been used to create benzannulated O-heterocycles, showcasing novel bond-forming strategies that could be adapted for benzofuran synthesis. nih.gov

The conversion of the carboxylic acid to the nitrile has also seen innovation. An iron-catalyzed deoxynitrogenation method allows for the conversion of carboxylic acids to nitriles using a cyanamide (B42294) as a recyclable nitrogen source, avoiding the need for inert gas protection and demonstrating applicability in late-stage functionalization. researchgate.net

Microwave-Accelerated Multi-step Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.netscispace.com In the context of benzofuran synthesis, microwave irradiation has been successfully employed to expedite multi-step sequences. researchgate.net For instance, a one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed under Sonogashira conditions, where microwave heating significantly reduces reaction times and minimizes the formation of side products. nih.gov This methodology involves the initial coupling of a 2-iodophenol (B132878) with a terminal alkyne, followed by a cyclization reaction with an aryl iodide. nih.gov The efficiency of this process is highly dependent on the choice of solvent, with more polar solvents generally favoring the cyclization step. nih.gov

Another notable application of microwave energy is in the Perkin rearrangement, which converts 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This base-catalyzed reaction proceeds via ring fission of the coumarin, followed by an intramolecular attack of the resulting phenoxide on a vinyl halide. nih.gov Under microwave conditions, the synthesis of various benzofuran-2-carboxylic acid derivatives has been achieved in high yields with a reaction time of just 5 minutes, a significant improvement over the conventional heating method which requires approximately 3 hours. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Perkin Rearrangement

| Reaction Condition | Time | Yield |

| Conventional Heating | ~3 hours | Moderate |

| Microwave Irradiation | 5 minutes | High (up to 99%) nih.gov |

Copper-Catalyzed Intramolecular O-Arylation

Copper-catalyzed reactions have become a cornerstone in the synthesis of benzofurans due to the low cost and low toxicity of copper catalysts. beilstein-journals.org Intramolecular O-arylation, in particular, is a widely used strategy for constructing the benzofuran ring system. acs.orgnih.gov This approach typically involves the cyclization of a suitably substituted precursor, such as a 1-(2-haloaryl)ketone. acs.org Research has shown that even parts-per-million levels of copper can effectively catalyze this heterocyclization. acs.org

In a one-pot process, an iron(III)-catalyzed halogenation of an aryl ring can be followed by a copper-catalyzed O-arylation to afford various benzofuran structures. acs.org Furthermore, copper(I)-catalyzed intramolecular tandem acylation/O-arylation of methyl 2-[2-(2-bromophenyl)acetamido]benzoates provides an efficient route to benzofuro[3,2-c]quinolin-6(5H)-ones under mild conditions. nih.govacs.org The optimal conditions for this transformation often involve the use of CuI, 1,10-phenanthroline, and K2CO3 in DMSO at a moderate temperature. nih.govacs.org

An efficient method for synthesizing functionalized benzoxazoles, which shares mechanistic similarities with benzofuran synthesis, involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation. nih.gov This process can utilize air as the terminal oxidant and demonstrates high functional group tolerance. nih.gov

Wittig Reaction Approaches in Benzofuran Synthesis

The Wittig reaction is a versatile and powerful method for the formation of carbon-carbon double bonds and has been ingeniously adapted for the synthesis of the benzofuran nucleus. masterorganicchemistry.comiitk.ac.inmnstate.edulibretexts.org This approach often involves an intramolecular Wittig reaction as a key step. researchgate.netresearchgate.net

A common strategy begins with the formation of a phosphonium salt from a precursor like vanillin, which undergoes a sequence of reactions including a Mannich reaction. researchgate.netresearchgate.net This phosphonium salt is then condensed with an appropriate acid chloride in the presence of a base such as triethylamine (B128534) to yield the benzofuran ring system. researchgate.net The Wittig reaction itself involves the reaction of a phosphorus ylide with a carbonyl compound, leading to the formation of an alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org The reaction typically proceeds through a four-membered cyclic intermediate known as an oxaphosphetane. organic-chemistry.org

It is important to note that the reactivity of the ylide can influence the stereochemistry of the resulting alkene in intermolecular Wittig reactions. organic-chemistry.org Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of various derivatives of this compound often requires the preparation of key intermediates, such as the corresponding carboxylic acid ethyl ester and carboxylic acid hydrazide.

Preparation of 7-Methoxybenzofuran-2-carboxylic Acid Ethyl Ester

Ethyl 7-methoxybenzofuran-2-carboxylate is a crucial intermediate that can be synthesized through several routes. nih.gov One common method involves the reaction of a salicylaldehyde with diethyl bromomalonate in the presence of a base like potassium t-butoxide. prepchem.com Another approach is the cyclocondensation of 2-hydroxy-5-nitrobenzaldehyde (B32719) with bromomalonic acid, followed by further functional group manipulations. researchgate.net Palladium-catalyzed carbonylative cyclization of o-alkynylphenols also provides a pathway to this class of compounds. researchgate.net

Table 2: Physical Properties of Ethyl 7-methoxybenzo[b]furan-2-carboxylate

| Property | Value |

| Molecular Formula | C12H12O4 |

| Molecular Weight | 220.22 g/mol |

| Appearance | Colorless to yellowish liquid |

| Melting Point | 33-35°C |

| Boiling Point | 312-314°C |

Formation of 7-Methoxybenzofuran-2-carboxylic Acid Hydrazide

7-Methoxybenzofuran-2-carboxylic acid hydrazide is another vital intermediate, often prepared from the corresponding ethyl ester. researchgate.netresearchgate.netresearchgate.net The synthesis typically involves the reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. researchgate.net This transformation is a standard method for converting esters to hydrazides and is a key step in the synthesis of many heterocyclic compounds. researchgate.net

Synthesis of Related Methoxybenzofuran Carbonitriles (e.g., 5-Methoxybenzofuran-2-carbonitrile, 6-Methoxybenzofuran-2-carbonitrile)

The synthetic methodologies described can be adapted to prepare other methoxy-substituted benzofuran carbonitriles. For instance, 5-Methoxybenzofuran-2-carboxylic acid can be synthesized from 2-hydroxy-5-methoxybenzaldehyde (B1199172) and ethyl chloroacetate, followed by hydrolysis. The corresponding carbonitrile can then be obtained through standard functional group transformations. Similarly, the synthesis of 6-methoxybenzofuran (B1631075) derivatives can be achieved by starting with appropriately substituted phenols. For example, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid can be prepared from 6-acetoxy-2-methylbenzofuran. chemicalbook.com Subsequent functional group interconversions can lead to the desired 6-methoxybenzofuran-2-carbonitrile.

Molecular Design, Theoretical Investigations, and Computational Chemistry of 7 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules. For the analysis of the benzofuran (B130515) derivative, Density Functional Theory (DFT) was the chosen method, providing a balance between accuracy and computational cost. researchgate.net

DFT calculations were performed to explore the molecular properties of the benzofuran derivative. researchgate.net Specifically, the B3LYP functional combined with the 6311+(d,p) basis set was used to optimize the molecular geometry and predict various electronic properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as electrons can be more easily excited to a higher energy level. researchgate.net For the related compound, 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, indicating it is a relatively reactive and soft molecule. researchgate.net A similar analysis for 7-Methoxybenzofuran-2-carbonitrile would be essential to predict its electronic behavior.

Table 1: Frontier Molecular Orbital Properties of 7-methoxy-benzofuran-2-carboxylic acid Data based on a computational study of a related analogue. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.079 |

| LUMO Energy | -1.890 |

| Energy Gap (ΔE) | 4.189 |

This interactive table is based on data for 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

These parameters help in understanding the relationship between the structure, stability, and global reactivity of compounds. nih.gov For example, the electrophilicity index measures the ability of a species to accept electrons. nih.gov The calculated GRDs for the analogue 7-methoxy-benzofuran-2-carboxylic acid are presented below. researchgate.net

Table 2: Calculated Global Reactivity Descriptors of 7-methoxy-benzofuran-2-carboxylic acid Data based on a computational study of a related analogue. researchgate.net

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.079 |

| Electron Affinity (A) | -ELUMO | 1.890 |

| Electronegativity (χ) | (I+A)/2 | 3.984 |

| Chemical Potential (μ) | -(I+A)/2 | -3.984 |

| Global Hardness (η) | (I-A)/2 | 2.099 |

| Global Softness (S) | 1/(2η) | 0.238 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.780 |

This interactive table is based on data for 7-methoxy-benzofuran-2-carboxylic acid. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net In the study of 7-methoxy-benzofuran-2-carboxylic acid, the MEP map showed the most negative potential around the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. researchgate.net A similar map for this compound would highlight the nitrogen of the nitrile group as a region of high electron density.

Computational Spectroscopic Analysis

Computational methods can also simulate spectra, which can then be compared with experimental data to confirm the structure of a compound. scienceopen.com

Theoretical Fourier-Transform Infrared (FT-IR) spectra can be generated using DFT calculations. mdpi.com These simulations calculate the vibrational frequencies and intensities of a molecule, which correspond to the absorption bands seen in an experimental FT-IR spectrum.

For the related compound 7-methoxy-benzofuran-2-carboxylic acid, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum. researchgate.net Key vibrational modes, such as the O-H and C=O stretching of the carboxylic acid group, were identified and compared. researchgate.net A hypothetical FT-IR simulation for this compound would be crucial for identifying its characteristic vibrational bands, most notably the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group, which typically appears in a distinct region of the spectrum.

Correlation with Experimental Spectroscopic Data

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of benzofuran derivatives. scienceopen.com These computational methods allow for the prediction of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be correlated with experimental findings to validate the theoretical models. researchgate.netasianpubs.org

For instance, DFT calculations have been successfully employed to predict the vibrational frequencies and chemical shifts of molecules with structures analogous to this compound. scienceopen.comglobalresearchonline.net Typically, a good agreement is found between the calculated and experimental spectra, although calculated wavenumbers in the gas phase may appear higher than experimental values obtained in a solid phase due to intermolecular interactions. researchgate.net The use of scaling factors in DFT calculations often improves the correlation with experimental data. researchgate.net Such studies confirm that computational methods are reliable for characterizing the geometric and electronic properties of this class of compounds.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying key structural features that govern their biological activity. ku.ac.aeresearchgate.net

Analysis of Substituent Effects on Biological Activity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. nih.gov Modifications to the benzofuran ring system can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran scaffold has been shown to significantly enhance anticancer activities. mdpi.com This is often attributed to the ability of halogens to form halogen bonds, which can improve the binding affinity of the compound to its target protein. mdpi.com For example, placing a halogen at the para position of an N-phenyl ring attached to the benzofuran core has been associated with maximum cytotoxic activity. nih.gov

Methoxy (B1213986) and Other Groups: The presence of a methoxy group can have a substantial impact on biological activity. researchgate.net In some series of benzofuran derivatives, a 6-methoxy group was found to be crucial for high antiproliferative activity. nih.gov The addition of other groups like ethoxy or methyl at the 6-position has also resulted in potent compounds. nih.gov Conversely, the absence of a methoxy substituent on the heterocyclic ring, especially when combined with halogen-substituted rings, has been shown to be detrimental to cytotoxic activity in certain derivatives. nih.gov

Table 1: Effect of Substituents on the Anticancer Activity of Benzofuran Derivatives

| Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|

| Halogen (Br, Cl, F) | Various | Significant increase in anticancer activity | mdpi.com |

| Methoxy (-OCH₃) | C-6 | Essential for high antiproliferative activity | nih.gov |

| Methoxy (-OCH₃) | Ring System | Absence can be detrimental to cytotoxicity | nih.gov |

| Methyl (-CH₃) | Thiazole Scaffold | Higher inhibition compared to other derivatives | nih.gov |

| Electron-withdrawing | Aryl Moiety | Decrease in activity in WiDr cell lines | mdpi.com |

| Electron-donating | Aryl Moiety | Decrease in activity in WiDr cell lines | mdpi.com |

Positional Isomerism and Biological Impact (e.g., C-5, C-6, C-7 Methoxy Substituents)

The position of a substituent on the benzofuran ring is a critical determinant of its biological effect. nih.gov Studies comparing different positional isomers of methoxy-substituted benzofurans have revealed significant differences in their biological potency.

Research on the antiproliferative activity of various benzofuran derivatives has shown a clear correlation between the position of the methoxy group and the observed efficacy. mdpi.com In one study, the highest activity was noted when the methoxy group was located at the C-6 position. mdpi.com Specifically, a derivative with a methoxy group at C-6 was found to be 3 to 10 times more active than a similar compound with the methoxy group at the C-7 position. mdpi.com This highlights that even a minor shift in the substituent's location on the benzofuran ring can dramatically influence the compound's biological profile.

Influence of Carbonitrile Group and its Derivatizations on Activity Profiles

The functional group at the C-2 position of the benzofuran ring plays a pivotal role in defining the molecule's cytotoxic activity. nih.gov While the article focuses on the carbonitrile (-CN) group, its derivatization into other functionalities, such as a carboxamide (-CONH₂), has been extensively studied.

The conversion of the nitrile to a carboxamide or other amides can significantly impact the compound's biological properties. researchgate.netmdpi.comchemrxiv.org For instance, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been a common strategy to generate libraries of compounds for screening. mdpi.comchemrxiv.org In some SAR studies, the presence of a -CONH group was found to be necessary for anticancer activity. nih.gov This suggests that the carbonitrile group in this compound is a key site for chemical modification to modulate and potentially enhance biological activity. The synthesis of various N-substituted benzofuran-2-carboxamides allows for the exploration of a wider chemical space to optimize interactions with biological targets. mdpi.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein, to form a stable complex. nih.gov This method is widely used to understand the molecular basis of a ligand's activity and to guide the design of new, more potent derivatives.

Ligand-Protein Binding Simulations

Molecular docking simulations have been instrumental in elucidating the binding modes of benzofuran derivatives with various protein targets, including protein kinases like VEGFR-2, EGFR, and mTOR, which are often implicated in cancer. rsc.orgresearchgate.netnih.gov These simulations provide insights into the binding affinity, represented by docking scores, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, docking studies have revealed that benzofuran derivatives can fit into the active sites of these enzymes. rsc.orgmdpi.com Simulations of a benzofuran derivative with the colchicine (B1669291) site of tubulin identified a potential hydrogen bond interaction between the ester moiety of the ligand and the amino acid residue Ala250. mdpi.com In another study, a potent benzofuran derivative was shown to form hydrogen bonds with Asp73 and Gly77 and hydrophobic interactions with Arg76 within the binding pocket of DNA gyrase B. nih.gov Molecular dynamics simulations further help in assessing the stability of these interactions over time. nih.govmdpi.com

Table 2: Examples of Ligand-Protein Interactions from Docking Studies of Benzofuran Derivatives

| Ligand | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Benzofuran-nicotinonitrile derivative | EGFR | Not specified | Strong binding affinity (ΔG = -10.2 kcal/mol) | researchgate.net |

| Benzofuran-2-carboxamide derivative | Tubulin (Colchicine site) | Ala250 | Hydrogen Bond | mdpi.com |

| Bis-indole-pyridine-benzofuran derivative | DNA Gyrase B | Asp73, Gly77, Arg76 | Hydrogen Bond, Hydrophobic | nih.gov |

| 4-Nitrophenyl-functionalized benzofuran | Bovine Serum Albumin (BSA) | Glu-82 | Hydrogen Bond | nih.gov |

| Cathafuran C (2-arylbenzofuran) | Butyrylcholinesterase (BChE) | Asn68, Ile69, Asp70, Thr120 | Hydrogen Bond, π-anion, π-donor H-bond | mdpi.com |

Identification of Key Interacting Residues and Binding Modes

While specific molecular docking studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from computational analyses of structurally related benzofuran derivatives. These studies help to identify potential protein targets and elucidate the key amino acid residues that are crucial for binding, offering a predictive framework for understanding the binding modes of this compound.

Research on analogous compounds, such as 7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehyde, has explored their binding affinity against various protein biomarkers associated with cancer and bacterial infections. derpharmachemica.com Molecular docking simulations of this derivative have shown significant activity against Aurora A kinase (PDB ID: 3LAU) and Dictyostelium myosin (PDB ID: 1VOM), suggesting its potential as an anticancer agent. derpharmachemica.com The binding efficacy in such studies is often evaluated using scoring functions, like G-scores, which predict the ligand-receptor binding affinity. derpharmachemica.com

In a broader context, studies on benzofuran-2-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a protein implicated in cancer development, have revealed important binding interactions. nih.gov These analyses indicate that the benzofuran scaffold can effectively fit into the ATP-binding pocket of the kinase. The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with key residues in the active site. For instance, the carboxylate group of the benzofuran derivative can form hydrogen bonds with conserved lysine (B10760008) residues, while the benzofuran ring itself can engage in hydrophobic interactions with surrounding amino acids. nih.gov

Similarly, investigations into other substituted benzofurans have highlighted the importance of specific functional groups in determining binding affinity and selectivity. nih.gov The introduction of halogen atoms, for example, can lead to the formation of halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on the protein, thereby enhancing binding affinity. nih.gov

Given the structural similarities, it can be postulated that this compound would also engage in a combination of hydrogen bonding and hydrophobic interactions with its biological targets. The methoxy group at the 7-position could potentially form hydrogen bonds with appropriate donor or acceptor residues. The nitrile group at the 2-position, being a polar and electron-withdrawing group, could also participate in hydrogen bonding or dipole-dipole interactions within a protein's binding pocket.

A hypothetical binding model for this compound within a kinase active site, based on data from related inhibitors, is presented in the table below.

| Potential Interacting Residue Type | Potential Interaction with this compound | Rationale based on Analogous Compounds |

| Lysine | Hydrogen bond with the nitrile group or methoxy oxygen | The amine group of lysine is a common hydrogen bond donor in kinase active sites. |

| Aspartic Acid / Glutamic Acid | Hydrogen bond with the methoxy group (if protonated) | Carboxylate side chains can act as hydrogen bond acceptors. |

| Valine, Leucine, Isoleucine | Hydrophobic interactions with the benzofuran ring | The nonpolar side chains of these residues often form the hydrophobic pocket of the active site. |

| Phenylalanine, Tyrosine, Tryptophan | π-π stacking interactions with the benzofuran ring | The aromatic rings of these residues can stack with the aromatic system of the ligand. |

It is imperative to underscore that these are predictive insights based on the behavior of analogous compounds. Rigorous molecular docking and dynamic simulation studies on this compound are necessary to validate these hypotheses and to precisely identify its key interacting residues and binding modes with specific biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) In Silico Prediction

The evaluation of a compound's ADMET properties is a critical step in the drug discovery pipeline, as unfavorable pharmacokinetics and toxicity are major reasons for the failure of drug candidates in clinical trials. researchgate.net In silico ADMET prediction models provide a rapid and cost-effective means to assess the drug-likeness of a molecule at an early stage. biointerfaceresearch.com While specific experimental ADMET data for this compound is not available, we can predict its profile based on its chemical structure using various computational models.

These predictive models are built upon large datasets of experimentally determined properties and utilize quantitative structure-property relationships (QSPR) to correlate molecular descriptors with ADMET characteristics. nih.gov

A predicted ADMET profile for this compound, based on general principles and data from related heterocyclic compounds, is summarized in the table below. It is important to note that these are theoretical predictions and require experimental validation.

| ADMET Parameter | Predicted Property for this compound | General Interpretation and Rationale |

| Absorption | ||

| Oral Bioavailability | Moderate to Good | The molecule's relatively small size and moderate lipophilicity (predicted LogP) are generally favorable for oral absorption. |

| Caco-2 Permeability | Moderate | This parameter predicts intestinal absorption. Benzofuran derivatives often exhibit moderate permeability. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Likely a substrate | Many small molecule drugs are substrates for P-gp, an efflux transporter that can reduce intracellular drug concentration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The presence of polar groups (methoxy, nitrile) may limit penetration across the BBB. |

| Plasma Protein Binding (PPB) | High | Aromatic heterocyclic compounds often exhibit high binding to plasma proteins like albumin. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of certain CYP isozymes (e.g., CYP1A2, CYP2D6) | The benzofuran ring can be metabolized by CYP enzymes, and the molecule may act as a competitive inhibitor. |

| Excretion | ||

| Primary Route | Likely renal and/or biliary | Metabolites are typically excreted through the kidneys, while some parent drug may be eliminated via bile. |

| Toxicity | ||

| hERG Inhibition | Low to Moderate Risk | The potential for cardiac toxicity via hERG channel inhibition is a common concern for many small molecules and would require experimental assessment. |

| Mutagenicity (Ames Test) | Likely Non-mutagenic | The core benzofuran structure is not typically associated with mutagenicity, but this requires experimental confirmation. |

| Hepatotoxicity | Possible Risk | Drug-induced liver injury is a potential concern for many compounds metabolized in the liver. |

The predictions in the table are derived from general knowledge of drug-like properties and the behavior of similar chemical scaffolds in computational models. For example, the lipophilicity, often expressed as logP, is a key determinant of absorption and distribution. The presence of both a lipophilic benzofuran core and polar functional groups in this compound suggests a balanced character.

In silico tools like SwissADME, pkCSM, and ADMETlab 2.0 are commonly used to generate such predictions. biointerfaceresearch.comnih.gov These platforms analyze the molecular structure and provide estimates for a wide range of physicochemical and pharmacokinetic properties. For any derivative of this compound, these predictive tools would be invaluable in the initial stages of design to flag potential liabilities and guide the optimization of the ADMET profile. However, it is crucial to follow up in silico predictions with in vitro and in vivo experiments to obtain definitive data.

Biological Activities and Pharmacological Potential of 7 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Anti-Infective Properties

Derivatives of 7-methoxybenzofuran (B1297906) have demonstrated notable activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses, as well as the bacterium responsible for tuberculosis.

Antibacterial Activity

The search for novel antibacterial agents is a critical endeavor in the face of rising antibiotic resistance. Researchers have turned their attention to 7-methoxybenzofuran derivatives, and several studies have highlighted their potential.

In one study, a series of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H- nih.govresearchgate.netresearchgate.nettriazoles were synthesized from a 7-methoxybenzofuran-2-carboxylic acid hydrazide intermediate. researchgate.net These compounds were screened for their antibacterial activity against various bacterial strains. The results, summarized in the table below, indicate that some of these derivatives exhibit moderate to good antibacterial activity.

Another study focused on pyrazoline derivatives of 2-acetyl-7-methoxy benzofuran (B130515). researchgate.net These compounds were tested against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and P. aeruginosa) bacteria. The findings revealed that derivatives with specific substitutions, such as p-chloro, p-fluoro, 2-amino-5-bromo, 2-hydroxy-5-nitro, and 3,5-dichloro on the phenyl ring, demonstrated significant activity against E. coli and B. subtilis, with efficacy comparable to the standard drug ciprofloxacin. researchgate.net

Antifungal Activity

Fungal infections, particularly those caused by opportunistic pathogens, pose a significant threat to immunocompromised individuals. The development of new antifungal agents is therefore of high importance. Benzofuran derivatives have shown promise in this area.

The same study that investigated the antibacterial properties of 3-(7-methoxy-benzofuran-2-yl)-5-aryl-4H- nih.govresearchgate.netresearchgate.nettriazoles also evaluated their antifungal activity. researchgate.net The results of these screenings are presented below.

Furthermore, a broader investigation into benzofuran derivatives has identified several compounds with significant antifungal properties. nih.govresearchgate.net For instance, the conversion of methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, led to a drastic increase in antifungal activity against Cryptococcus neoformans and Aspergillus fumigatus. nih.gov While not directly derived from 7-methoxybenzofuran-2-carbonitrile, these findings underscore the potential of the broader benzofuran class as a source of new antifungal leads.

Antitubercular Activity

Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for new treatment options. Some studies have explored the potential of benzofuran-related structures in this context.

While direct studies on this compound derivatives for antitubercular activity are limited, research on related heterocyclic systems provides valuable insights. For example, a study on indolizine (B1195054) derivatives, which are also nitrogen-containing heterocyclic compounds, identified several compounds with activity against M. tuberculosis H37Rv and multidrug-resistant strains. nih.govresearchgate.net Indolizine 4, in particular, was identified as a promising anti-mycobacterial agent. researchgate.net Another study on synthetic ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates also reported qualitative anti-TB activity. japsonline.com These findings suggest that certain pharmacophoric features present in these molecules might be transferable to the design of antitubercular 7-methoxybenzofuran derivatives. A review on benzofuran derivatives highlights their potential as anti-tubercular agents, noting their unique mechanisms of action against both drug-sensitive and drug-resistant pathogens. researchgate.net

Anti-inflammatory and Analgesic Effects

Inflammation is a complex biological response implicated in a wide range of diseases. The development of effective anti-inflammatory agents with favorable side-effect profiles is a key focus of pharmaceutical research.

In Vitro and In Vivo Anti-inflammatory Evaluations

Several studies have investigated the anti-inflammatory properties of derivatives of 7-methoxybenzofuran. A study on 7-methoxy benzofuran pyrazoline derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. researchgate.net Two compounds, 4g and 5m, showed 83.89% and 80.49% inhibition of edema volume, respectively, which was comparable to the standard drug ibuprofen (B1674241) (91.93% inhibition). researchgate.net

While not directly derived from the title compound, a study on novel hybrids of 7-oxodehydroabietic acid bearing a 1,2,3-triazole moiety also showcased potent anti-inflammatory effects in BV2 cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov This highlights the potential of combining heterocyclic moieties with natural product scaffolds to generate new anti-inflammatory agents.

Analgesic and Antipyretic Properties

Benzofuran derivatives have been recognized for their potential therapeutic properties, including analgesic and anti-inflammatory effects. nih.govnih.gov While specific studies on the analgesic and antipyretic activities of this compound are not extensively detailed in the reviewed literature, the broader class of benzofuran compounds has shown promise in these areas. For instance, studies on novel rigid benzofuran-3,4-dihydroxy chalcones have demonstrated analgesic effects in various experimental models. nih.gov Additionally, the general pharmacological profile of benzofuran derivatives encompasses analgesic properties, suggesting that derivatives of this compound could also exhibit similar activities. nih.govnih.gov Further investigation is required to specifically determine the analgesic and antipyretic efficacy of this compound and its closely related derivatives.

Inhibition of Inflammatory Mediators (e.g., PLA2)

The anti-inflammatory potential of 7-methoxybenzofuran derivatives has been attributed to their ability to inhibit key inflammatory mediators. Research on 2-acetyl-7-methoxy benzofuran has led to the synthesis of pyrazoline derivatives with significant anti-inflammatory activity. researchgate.net In one study, compounds 4g and 5m, derived from 2-acetyl-7-methoxy benzofuran, demonstrated 83.89% and 80.49% inhibition of edema volume, respectively, in a carrageenan-induced paw edema model in rats, an activity comparable to the standard drug ibuprofen which showed 91.93% inhibition. researchgate.net

Furthermore, a derivative of ailanthoidol (B1236983), 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran (compound 4), has been shown to exert its anti-inflammatory effect by downregulating mitogen-activated protein kinase (MAPK) in lipopolysaccharide (LPS)-treated RAW 264.7 cells. nih.gov This compound significantly inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov At a concentration of 10 µM, it inhibited the production of IL-1β and IL-6 by 51.5% and 83.8%, respectively. nih.gov The inhibition of these inflammatory mediators suggests a potential mechanism of action for the anti-inflammatory properties of 7-methoxybenzofuran derivatives. While not directly implicating phospholipase A2 (PLA2), the reduction in PGE2 points to an interference with the arachidonic acid cascade, a pathway where PLA2 plays a crucial upstream role.

Anticancer and Antiproliferative Investigations

The anticancer properties of benzofuran derivatives have been a significant area of research, with many studies highlighting their potential as cytotoxic agents against various cancer cell lines. nih.govnih.govresearchgate.net

Derivatives of 7-methoxybenzofuran have demonstrated notable cytotoxic effects across a range of cancer cell lines. For instance, a series of 3-amidobenzofuran derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Among them, compound 6g showed significant cytotoxicity against several human cancer cell lines, with IC50 values of 3.01 μM for MDA-MB-231 (breast cancer), 5.20 μM for HCT-116 (colon cancer), 9.13 μM for HT-29 (colon cancer), and 11.09 μM for HeLa (cervical cancer). nih.gov Importantly, this compound exhibited selectivity, with a much higher IC50 value (> 30 μM) against non-tumoral HEK-293 cells. nih.gov

Another study on benzofuran-isatin conjugates identified compounds 5a and 5d as having excellent inhibitory effects on colorectal cancer cell lines SW-620 and HT-29, with IC50 values for compound 5d being 6.5 µM and 9.8 µM, respectively. tandfonline.com Furthermore, compound 5d exhibited broad-spectrum antiproliferative activity against a panel of cancer cell lines from the National Cancer Institute (NCI), showing significant growth inhibition against non-small cell lung cancer, CNS cancer, melanoma, ovarian cancer, prostate cancer, and breast cancer cell lines. tandfonline.com

The introduction of halogens into the benzofuran ring has been shown to enhance cytotoxic activity. nih.govmdpi.com For example, a brominated derivative demonstrated remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 μM and 0.1 μM, respectively, while showing no cytotoxicity towards normal cells. nih.gov

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6g | MDA-MB-231 (Breast) | 3.01 | nih.gov |

| HCT-116 (Colon) | 5.20 | nih.gov | |

| HT-29 (Colon) | 9.13 | nih.gov | |

| HeLa (Cervical) | 11.09 | nih.gov | |

| 5d | SW-620 (Colorectal) | 6.5 | tandfonline.com |

| HT-29 (Colorectal) | 9.8 | tandfonline.com | |

| Brominated Derivative | K562 (Leukemia) | 5 | nih.gov |

| HL60 (Leukemia) | 0.1 | nih.gov | |

| Ailanthoidol | Huh7 (Hepatoma) | 45 (24h), 22 (48h) | nih.gov |

| 12 | SiHa (Cervical) | 1.10 | nih.gov |

| HeLa (Cervical) | 1.06 | nih.gov | |

| 13b | MCF-7 (Breast) | 1.875 | nih.gov |

| C-6 (Glioma) | 1.980 | nih.gov | |

| 13g | MCF-7 (Breast) | 1.287 | nih.gov |

| C-6 (Glioma) | 1.622 | nih.gov |

The antiproliferative action of 7-methoxybenzofuran derivatives is mediated through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. nih.govtandfonline.com

Mechanistic studies of compound 6g revealed that it induced G2/M phase arrest in HeLa cells in a concentration-dependent manner. nih.gov This arrest of the cell cycle at a critical checkpoint prevents cancer cells from proliferating. Similarly, benzofuran derivative 12 was found to induce G2/M phase arrest and apoptosis in SiHa and HeLa cervical cancer cells. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells. Benzofuran-isatin conjugates 5a and 5d were shown to provoke apoptosis in SW-620 cells in a dose-dependent manner. tandfonline.com Their pro-apoptotic effect was associated with a significant inhibition of the anti-apoptotic protein Bcl-2 and an increase in the level of cleaved PARP (Poly ADP-ribose polymerase), a hallmark of apoptosis. tandfonline.com Other benzofuran derivatives have also been reported to induce apoptosis in various cancer cell lines, including human hepatocellular carcinoma (HCC) cells and malignant T cells. mdpi.com The naturally occurring benzofuran derivative ailanthoidol has been shown to decrease cell viability in Huh7 hepatoma cells by inducing apoptosis. nih.gov

A significant mechanism through which certain benzofuran derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.govnih.govresearchgate.net Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption leads to mitotic arrest and cell death.

Compound 6g , a 3-amidobenzofuran derivative, was found to inhibit the polymerization of tubulin in a manner consistent with the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov This suggests that it binds to tubulin and prevents the formation of microtubules, thereby arresting cancer cells in the G2/M phase of the cell cycle. nih.gov

Another study focused on the design and synthesis of novel benzofuran and indole (B1671886) derivatives as tubulin polymerization inhibitors. nih.gov Compound 6a from this series demonstrated good inhibition of tubulin polymerization, leading to the disruption of mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis in HepG2 liver cancer cells. nih.gov Docking studies confirmed that compound 6a fits properly into the colchicine (B1669291) binding site of tubulin, a well-known site for tubulin polymerization inhibitors. nih.gov

Ailanthoidol, a natural benzofuran, and its derivatives have also been investigated for their effects on tubulin. A novel derivative, BNC105, which is a 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan, was identified as a potent tubulin polymerization inhibitor with an IC50 of 0.8 μM. nih.govmonash.edu

Neuropharmacological and Central Nervous System Activities

Benzofuran scaffolds have emerged as promising structures in the development of agents with neuroprotective and other central nervous system (CNS) activities. nih.govmdpi.com

A study on a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives revealed their potential neuroprotective effects. nih.gov These compounds were evaluated for their ability to protect primary cultured rat cortical neuronal cells from N-methyl-D-aspartate (NMDA)-induced excitotoxicity, a key mechanism in various neurodegenerative diseases. Several of the synthesized derivatives, including compounds 1a, 1c, 1f, 1i, 1j, 1l, 1p, 1q, and 1r , showed considerable protection against this neuronal damage at a concentration of 100 μM. nih.gov This suggests that these 7-methoxybenzofuran-2-carboxamide derivatives have the potential to be developed as therapeutic agents for neurological disorders where excitotoxicity plays a role.

Furthermore, the benzofuran scaffold itself has been identified as a privileged structure in the context of Alzheimer's disease research. nih.gov Benzofuran derivatives have been reported to act as inhibitors of Aβ fibril formation, a key pathological hallmark of Alzheimer's disease. nih.gov While the neuroprotective bioactivity of many existing benzofuran derivatives falls within the micromolar range, these findings highlight the potential of this chemical class for the development of multi-target drugs for neurodegenerative conditions. nih.gov The structural modifications at positions 2, 3, and 5 of the benzofuran ring have been shown to be important for their neuroactivity. nih.gov

Neuroprotective and Antioxidant Effects in Neuronal Systems

Derivatives of 7-methoxybenzofuran have demonstrated notable neuroprotective and antioxidant capabilities in neuronal environments. A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, which are derivatives of the core 7-methoxybenzofuran structure, were synthesized and assessed for their ability to protect primary cultured rat cortical neurons. ijamtes.orgmdpi-res.com

Initial screenings identified several derivatives that provided significant protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal damage. ijamtes.orgmdpi-res.com Among these, specific substitutions on the phenyl ring were found to be critical for activity. For instance, a derivative with a methyl group (-CH3) at the R2 position of the phenyl ring (compound 1f) showed the most potent and effective neuroprotective action against NMDA-induced excitotoxicity, with its effect being comparable to the well-known NMDA antagonist, memantine. ijamtes.org Another derivative, featuring a hydroxyl group (-OH) at the R3 position (compound 1j), also exhibited marked anti-excitotoxic effects. ijamtes.org

Furthermore, compound 1j was observed to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates, indicating that its neuroprotective mechanism may involve antioxidant activity. ijamtes.org These findings suggest that the 7-methoxybenzofuran scaffold is a promising template for developing agents that can offer protection against excitotoxic damage in neuronal systems, a key factor in various neurodegenerative disorders. ijamtes.orgmdpi-res.com

Table 1: Neuroprotective Effects of Selected 7-Methoxybenzofuran-2-carboxamide Derivatives

| Compound | Substitution | Activity Noted |

| 1f | -CH3 at R2 position | Most potent neuroprotection against NMDA-induced excitotoxicity. ijamtes.org |

| 1j | -OH at R3 position | Marked anti-excitotoxic effects; moderate ROS scavenging and antioxidant activity. ijamtes.org |

Butyrylcholinesterase (BChE) Inhibition for Neurodegenerative Diseases (e.g., Alzheimer's Disease)

Alzheimer's disease (AD) is a progressive neurodegenerative disorder often characterized by a decline in acetylcholine (B1216132) levels. japsonline.com While acetylcholinesterase (AChE) has been a primary target, the role of butyrylcholinesterase (BChE) in the progression of AD, particularly in later stages, has made it a viable therapeutic target. japsonline.com

In this context, benzofuran-based structures have been explored for their potential as BChE inhibitors. A study on hydroxylated 2-phenylbenzofuran (B156813) derivatives revealed compounds with significant inhibitory activity against BChE. japsonline.com Specifically, two compounds from this series (compounds 15 and 17) showed potent BChE inhibition with IC50 values of 6.23 µM and 3.57 µM, respectively. japsonline.com Importantly, these compounds were selective for BChE over AChE and also possessed good antioxidant activity. japsonline.com The development of such dual-function molecules, which combine cholinesterase inhibition with antioxidant effects, represents a key strategy in creating multi-target-directed ligands for AD.

The strategy of designing selective BChE inhibitors is driven by observations that BChE levels and activity increase as AD progresses, while AChE levels may decline. Therefore, targeting BChE can help maintain cholinergic function in the brain. japsonline.com The benzofuran scaffold has been identified as a valuable starting point for structural modifications to enhance BChE inhibitory activity. japsonline.com

Table 2: BChE Inhibitory Activity of Hydroxylated 2-Phenylbenzofuran Derivatives

| Compound | BChE IC50 (µM) | Antioxidant Activity (EC50, µM) | Selectivity |

| 15 | 6.23 | 14.9 | Selective for BChE over AChE. japsonline.com |

| 17 | 3.57 | 16.7 | Selective for BChE over AChE. japsonline.com |

Imidazoline I2 Receptor (I2-IR) Ligand Activity

Imidazoline I2 receptors (I2-IR) are increasingly recognized as promising therapeutic targets for neurodegenerative conditions like Alzheimer's disease. Alterations in I2-IR levels have been linked to several human brain disorders. Ligands that bind to these receptors have shown neuroprotective effects in various preclinical models.

Within this area, benzofuran-based compounds have emerged as potent I2-IR ligands. A notable example is 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), a selective I2-IR ligand that has demonstrated neuroprotective benefits against cerebral ischemia. Research into a family of benzofuranyl-2-imidazoles has further validated the potential of this structural class. These compounds exhibit affinity for human brain I2-IR, and many are predicted to be capable of crossing the blood-brain barrier.

The representative compound from this series, known as LSL60101 (garsevil), was found to induce hypothermia in mice and decrease the pro-apoptotic FADD protein in the hippocampus. In a mouse model of familial Alzheimer's disease, LSL60101 significantly decreased the expression of antioxidant enzymes, suggesting a neuroprotective role mediated through the modulation of oxidative stress and a reduction in apoptosis. These findings highlight the potential of benzofuran-imidazole hybrids as I2-IR ligands for therapeutic intervention in neurodegenerative diseases.

Table 3: Activity Profile of a Representative Benzofuranyl-2-imidazole I2-IR Ligand

| Compound | Name | Key In Vivo Findings |

| LSL60101 | garsevil | Induces hypothermia; decreases pro-apoptotic FADD protein; modulates oxidative stress in a 5xFAD mouse model. |

Other Noteworthy Biological Profiles

General Antioxidant Activity

Beyond their specific neuroprotective roles, benzofuran derivatives have been widely studied for their general antioxidant properties. The capacity to scavenge free radicals is a key feature of many of these compounds. ijamtes.org For instance, new benzofuran hydrazone derivatives have been synthesized and evaluated for their radical-scavenging abilities using various assays (DPPH, FRAP, and ORAC).

The antioxidant activity of these hydrazones was found to be closely related to the number and position of hydroxyl groups on the arylidene moiety of the molecule. A derivative featuring a 2-hydroxy-4-(diethylamino)benzylidene group exhibited particularly high antioxidant activity. Similarly, research on 3,3-disubstituted-3H-benzofuran-2-ones bearing hydroxyl groups on the aromatic ring also highlighted their antioxidant properties. These compounds were effective at reducing intracellular reactive oxygen species (ROS) levels in a cellular model of neurodegeneration.

Another study involving 2-(7-methoxy-3-methyl-1-benzofuran-2-yl)-4H-chromon-4-ones reported that some of these compounds displayed moderate antioxidant activity. This consistent finding across different benzofuran-based chemical series underscores the intrinsic potential of the benzofuran scaffold in designing novel antioxidant agents.

Antihyperglycemic and Anthelmintic Activities

Investigations into the antihyperglycemic (antidiabetic) and anthelmintic activities of this compound and its derivatives are not extensively documented in the available literature. While various heterocyclic compounds and plant extracts are known to possess these properties, specific studies linking them to the this compound core are sparse. ijamtes.orgmdpi-res.com For example, studies have reported the antihyperglycemic and anthelmintic activities of pyrimidine (B1678525) derivatives and various plant extracts, but a direct connection to the compound of focus has not been established in the reviewed sources. ijamtes.org

Spectroscopic Characterization Methodologies for 7 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid method for obtaining an infrared spectrum. In the context of 7-Methoxybenzofuran-2-carbonitrile and its derivatives, FTIR analysis is crucial for confirming the presence of key functional groups. For instance, the synthesis of a chalcone (B49325) derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, was confirmed using FTIR, alongside other spectroscopic methods. nih.gov Similarly, the characterization of various synthesized benzofuran (B130515) derivatives often involves FTIR to verify their chemical structures. nih.govscielo.br

The FTIR spectrum of a related compound, 2-Acetyl-7-methoxybenzofuran (B46750), available in the NIST/EPA Gas-Phase Infrared Database, provides insight into the expected vibrational modes. nist.gov While specific peak assignments for this compound are not detailed in the provided results, the presence of the nitrile (C≡N) and methoxy (B1213986) (C-O) groups would give rise to characteristic absorption bands. Typically, the C≡N stretch appears in the region of 2220-2260 cm⁻¹, and the aromatic C-O stretch is observed around 1230-1270 cm⁻¹ and 1020-1075 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2220-2260 |

| Aromatic C-O Stretch (asymmetric) | 1230-1270 |

| Aromatic C-O Stretch (symmetric) | 1020-1075 |

| C=C Aromatic Stretch | 1400-1600 |

| C-H Aromatic Stretch | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the methoxy group protons, and any protons on substituent groups.

In the ¹H NMR spectrum of a related derivative, 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one, the chemical structure was confirmed by analyzing the proton signals. nih.gov For this compound itself, one would expect to see distinct signals for the three aromatic protons on the benzofuran ring system and a singlet for the three protons of the methoxy group. The exact chemical shifts and coupling constants would depend on the solvent used and the specific substitution pattern of any derivatives.

A study on various benzofuran derivatives provides extensive ¹H NMR data, which can serve as a reference for interpreting the spectra of new analogues. scielo.br For example, the aromatic protons typically appear in the range of δ 6.5-8.0 ppm, while the methoxy protons (-OCH₃) usually resonate as a singlet around δ 3.8-4.0 ppm.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Doublet, Triplet, or Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl, nitrile).

The chemical structure of 1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one was also confirmed using ¹³C NMR. nih.gov For this compound, the ¹³C NMR spectrum would show signals for the ten carbon atoms. The carbon of the nitrile group (C≡N) is typically found in the range of δ 115-125 ppm. The carbon atoms of the aromatic rings and the benzofuran system would appear in the region of δ 100-160 ppm, and the methoxy carbon would resonate around δ 55-60 ppm.

A compilation of ¹³C NMR data for various benzofuran derivatives serves as a valuable resource for assigning the signals in the spectrum of this compound and its analogues. scielo.brresearchgate.net

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Aromatic & Benzofuran Carbons | 100 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is frequently used to identify and quantify components in a mixture. In the context of this compound and its derivatives, GC-MS analysis would confirm the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used for structural confirmation.

The synthesis of various benzofuran derivatives is often monitored and the products characterized by GC-MS. scielo.br For a related compound, 7-Methoxybenzofuran-2-carboxylic acid, ethyl ester, the mass spectrum (electron ionization) is available in the NIST WebBook, which can provide clues to the expected fragmentation of similar structures. nist.gov The mass spectrum of 2-Acetyl-7-methoxybenzofuran is also available, showing its molecular ion peak and fragmentation pattern. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. This technique is instrumental in confirming the identity of newly synthesized compounds. For instance, in the characterization of various benzofuran derivatives, HRMS using electrospray ionization (ESI) has been successfully employed.

Table 1: Illustrative HRMS Data for Benzofuran Derivatives

| Compound | Molecular Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |

| tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₉NNaO₅ | 388.1156 | 388.1151 |

| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈ClNNaO₅ | 422.0766 | 422.0764 |

| tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈⁷⁹BrNNaO₅ | 466.0261 | 466.0271 |

This data is for illustrative purposes to demonstrate the application of HRMS to related benzofuran structures and is not the data for this compound.

Other Analytical Techniques

Elemental Analysis (C, H, N)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is a fundamental method for verifying its empirical formula. The molecular formula of this compound is C₁₀H₇NO₂. Based on this, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 69.36 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.08 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.48 |

| Total | 173.172 | 100.00 |

Note: Experimental elemental analysis data for this compound was not found in the reviewed literature. The table presents the theoretical values.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of compounds and for their quantification. The method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). While a specific HPLC method for this compound has not been detailed in the available research, a general approach can be outlined based on the analysis of similar aromatic, heterocyclic compounds. A typical HPLC setup would involve a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique widely used in synthetic organic chemistry to monitor the progress of reactions and to assess the purity of the products. In the synthesis of benzofuran derivatives, TLC is routinely used to determine the consumption of starting materials and the formation of the product. mdpi.com For example, in the synthesis of spiro[benzofuran-2,2'-indene] derivatives, reaction progress was monitored by TLC. mdpi.com

The assessment involves spotting a small amount of the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system. The separated spots are then visualized, often under UV light. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system and can be used for identification purposes. While specific Rf values and solvent systems for this compound are not documented in the reviewed sources, a common mobile phase for such compounds would be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate.

Potential Applications and Future Research Directions for 7 Methoxybenzofuran 2 Carbonitrile and Its Derivatives

Advancements in Drug Discovery and Medicinal Chemistry